molecular formula C16H14Cl2O3 B1668790 Chlorobenzilate CAS No. 510-15-6

Chlorobenzilate

Cat. No.: B1668790
CAS No.: 510-15-6
M. Wt: 325.2 g/mol
InChI Key: RAPBNVDSDCTNRC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chlorobenzilate’s role in biochemical reactions primarily involves its interaction with carboxylesterases . These enzymes cleave the ester linkage of this compound, showing greater activity for this compound than for other compounds . The main metabolite is suggested to be 4,4’-dichlorobenzilic acid .

Cellular Effects

It is known that no residues could be detected in whole blood, liver, kidney, muscle, fat, or brain tissues after five consecutive days of treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of its ester linkage by carboxylesterases . This degradation is inhibited by di-isopropyl phosphorofluoridate . The main metabolite, 4-chlorobenzoic acid, has been qualitatively identified in dog urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. For instance, a 99-day feeding study with dichlorobenzilic acid in rats was conducted in parallel to the 99-day test with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, three groups, each containing one male and one female dog, were given 0, 12.8, or 64.1 mg/kg/day for five consecutive days

Metabolic Pathways

This compound is involved in metabolic pathways that involve carboxylesterases . These enzymes cleave the ester linkage of this compound, leading to the production of 4-chlorobenzoic acid .

Transport and Distribution

It is known that no residues could be detected in whole blood, liver, kidney, muscle, fat, or brain tissues after five consecutive days of treatment with this compound .

Chemical Reactions Analysis

Chlorobenzilate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form chlorobenzilic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution . The major products formed from these reactions include chlorobenzilic acid, chlorobenzyl alcohol, and various substituted derivatives .

Properties

IUPAC Name

ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
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InChI

InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3
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InChI Key

RAPBNVDSDCTNRC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
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Molecular Formula

C16H14Cl2O3
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DSSTOX Substance ID

DTXSID9020299
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Molecular Weight

325.2 g/mol
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Physical Description

Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS.
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Boiling Point

313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor
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Density

1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³
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Vapor Pressure

2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each.
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Color/Form

Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil

CAS No.

510-15-6
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Melting Point

95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorobenzilate
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Customer
Q & A

ANone: Chlorobenzilate primarily acts by disrupting the nervous system of mites. While the exact mechanism is not fully elucidated, research suggests it may interfere with octopamine receptors, which play a crucial role in various physiological processes in insects and mites. []

ANone: Yes, studies have shown that this compound, along with other diphenylcarbinol acaricides like bromopropylate and dicofol, potently inhibit octopamine-stimulated adenylate cyclase activity in two-spotted mites (Tetranychus urticae Koch). This inhibitory effect was not observed with structurally related diphenylethane insecticides. []

ANone: The molecular formula of this compound is C16H14Cl2O3, and its molecular weight is 325.19 g/mol.

ANone: No, leaching studies using soil columns showed that this compound does not readily leach. Most of the compound remained in the top 3 cm of the soil column after 18 days. []

ANone: This section is not applicable as the provided research papers do not discuss catalytic properties of this compound.

ANone: Yes, QSAR modeling has been successfully employed to identify surrogate chemicals for this compound metabolites like dichlorobenzophenone (DCBP). By analyzing structural and descriptor similarity, researchers can utilize toxicity data from surrogate chemicals to assess the potential risks of this compound metabolites. []

ANone: Yes, the ester group in this compound is crucial for its metabolism. Studies comparing this compound (ethyl ester) with chloropropylate (isopropyl ester) demonstrated that the ethyl ester was more readily hydrolyzed by rat liver enzymes. This difference in hydrolysis rates influenced the formation of metabolites like 4,4′-dichlorobenzophenone and carbon dioxide. [, ]

ANone: While specific SHE regulations are not discussed in these papers, the use of this compound as a pesticide has been subject to risk assessment by regulatory agencies like the EPA. These assessments involve balancing the benefits of its use against potential risks to human health and the environment. []

ANone: In rats, this compound is primarily metabolized in the liver. The key metabolic step involves the cleavage of the ester linkage by carboxylesterases, resulting in the formation of 4,4’-dichlorobenzilic acid. This acid is further degraded into p-chlorobenzoic acid, which is then excreted. []

ANone: Research indicates that the primary mechanism for dicofol resistance in T. urticae is enhanced metabolic detoxification. Resistant strains exhibit increased production of water-soluble metabolites and lower internal dicofol levels compared to susceptible strains. This resistance mechanism also confers cross-resistance to this compound. []

ANone: Studies comparing the development of resistance in T. urticae to various acaricides revealed that while resistance to this compound and Aramite increased gradually over multiple selections, resistance to organophosphates like parathion and ethion developed rapidly. [] This suggests different modes of action and selection pressures influence the development of resistance.

ANone: Although rare, there has been a reported case of toxic encephalopathy associated with exposure to this compound mist. The patient exhibited neurological symptoms and EEG abnormalities. [] This highlights the potential for neurological effects, although more research is needed to understand the underlying mechanisms and risk factors.

ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the acaricidal properties, metabolism, and environmental fate of this compound.

ANone: Yes, several acaricides have shown efficacy against citrus rust mite, including GC-9160, which demonstrated superior control compared to this compound in field trials. [] Other promising compounds include NIA-10242, N-4543, and Hercules 14503, although further research is necessary to assess their efficacy and safety profiles fully. []

ANone: Researchers utilize various tools and techniques to study this compound, including gas chromatography, mass spectrometry, high-performance liquid chromatography, and radiolabeling techniques. [, , , ] Additionally, computational models and databases contribute to understanding its properties and predicting its behavior. []

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